2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
Overview
Description
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is characterized by the presence of two bromine atoms and a 3,4-dimethoxyphenyl group attached to an ethanone backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a bromination reaction. One common method involves the bromination of 3,4-dimethoxyacetophenone using bromine or a brominating agent such as sodium bromide or magnesium bromide in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dimethoxyphenyl)ethanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: 1-(3,4-dimethoxyphenyl)ethanone.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It is used in the development of potential drug candidates and bioactive molecules.
Material Science: The compound is utilized in the preparation of specialized materials and coatings.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with only one bromine atom.
3,4-Dimethoxyacetophenone: Lacks bromine atoms, serving as a precursor in the synthesis of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-brominated or non-brominated counterparts.
Properties
IUPAC Name |
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJMWHWLACQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311381 | |
Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-72-4 | |
Record name | 63987-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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